molecular formula C3H6O<br>CH3CHCH2O<br>C3H6O B129887 Propylene oxide CAS No. 75-56-9

Propylene oxide

Cat. No. B129887
CAS RN: 75-56-9
M. Wt: 58.08 g/mol
InChI Key: GOOHAUXETOMSMM-UHFFFAOYSA-N
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Description

Propylene oxide (PO) is a versatile chemical intermediate used in the production of polyurethane foams, solvents, and numerous other applications. It is an organic compound with the molecular formula C3H6O and is characterized by a three-membered ring structure known as an epoxide. This strained ring makes PO highly reactive, which is a key feature for its use in various chemical reactions and polymerizations .

Synthesis Analysis

The synthesis of propylene oxide can be achieved through several methods. One innovative approach involves the electrocatalytic synthesis of PO during water electrolysis, where nascent oxygen

Scientific Research Applications

Biodegradable Carbon Dioxide Copolymer

Propylene oxide has been researched in the context of developing biodegradable plastics. Studies have focused on carbon dioxide-propylene oxide copolymers, highlighting their performance and applications. This research suggests that these copolymers represent a significant step towards using CO2 effectively in scientific and industrial applications (Y. Ting, 2001).

Catalysts for Copolymerization

Research has also explored the synthesis of copolymers from CO2 and propylene oxide using various catalysts, such as Zn-Co cyanide catalysts. This process aims to produce low molecular weight products useful for polyurethane preparation, highlighting the significance of propylene oxide in developing sustainable materials (K. Alferov et al., 2019).

Propane Dehydrogenation

In the field of chemical engineering, propylene oxide is an essential building block for various petrochemicals. Research into propane dehydrogenation (PDH) technologies, which directly produce propylene, underlines the scientific challenges and advancements in catalyst development for this process. This research is crucial for efficient production methods and understanding reaction pathways (Sai Chen et al., 2021).

Selective Oxidation for PO Production

The catalytic conversion of propylene to propylene oxide using molecular oxygen is a critical area of study. This research focuses on developing new synthesis strategies and understanding the interaction between catalysts and propylene, which is vital for industrial applications (Shilpi Ghosh et al., 2014).

Propylene Epoxidation Mechanisms

The mechanistic aspects of propylene epoxidation on gold-based catalysts have been studied to improve the efficiency and selectivity of propylene oxide production. These insights are fundamental for developing greener and more efficient production methods (L. Moskaleva, 2016).

Green Synthesis Techniques

Studies on green synthesis approaches for propylene oxide focus on selecting ideal catalysts and optimal conditions. This includes research on various methods like photoactivation and epoxidation using different catalysts, contributing to the development of environmentally friendly production processes (Zhang Jun-hong, 2003).

Hydroperoxide Process Simulation

Simulation studies on the hydroperoxide process for producing propylene oxide provide insights into the operational efficiencies and environmental impacts. This research helps in optimizing production processes and understanding the kinetics involved (V. Vaishali & P. R. Naren, 2016).

Safety And Hazards

Propylene oxide is an extremely flammable liquid and vapor . It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It may cause genetic defects and may cause cancer . It is toxic in contact with skin or if inhaled .

Future Directions

The global market for propylene oxide has been estimated to reach a value of US$ 18,453.8 Million in 2023 . The market for propylene oxide is expected to reach US$ 30,636.7 Million in value by 2033 with a steady growth rate of 5.2% . Manufacturers are actively exploring greener and more environmentally friendly production methods, including the utilization of bio-based feedstocks and process enhancements .

properties

IUPAC Name

2-methyloxirane
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InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3
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InChI Key

GOOHAUXETOMSMM-UHFFFAOYSA-N
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Canonical SMILES

CC1CO1
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Molecular Formula

C3H6O, Array
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Related CAS

25266-78-8
Record name Oxirane, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID5021207
Record name (+/-)-1,2-Propylene oxide
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Molecular Weight

58.08 g/mol
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Physical Description

Propylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point -35 °F. Boiling point 95 °F. Density 6.9 lb./gal. Flammable over a wide range of vapor-air concentrations. If contaminated, may polymerize with evolution of heat and possible rupture of container. Vapors irritate eyes, skin, and respiratory system. Prolonged contact with skin may result in delayed burns. Vapors heavier than air. Used as a fumigant, in making detergents and lubricants, and to make other chemicals., Colorless liquid with a benzene-like odor. [Note: A gas above 94 degrees F.] [NIOSH], Liquid, VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a benzene-like odor. [Note: A gas above 94 °F.]
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Boiling Point

93.61 °F at 760 mmHg (EPA, 1998), 34.23 °C, 34 °C, 94 °F
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Flash Point

-35 °F (EPA, 1998), -35 °F, -35 °F (closed cup); -20 °F (open cup), -37 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility of water in propylene oxide is 12.8% by wt at 20 °C., 40.5 wt% water @ 20 °C, MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, METHANOL, & ETHER, Soluble in alcohol and ether., In water, 590,000 mg/l @ 25 °C, 590 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 40, 41%
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Density

0.859 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.8304 @ 20/20 °C, Relative density (water = 1): 0.83, 0.83
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air= 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

445 mmHg at 68 °F (EPA, 1998), 538.0 [mmHg], 538 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 59, 445 mmHg
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Mechanism of Action

Thymidine was reacted in methanol with 4 epoxides of varying mutagenicities: propylene oxide, glycidol, epichlorohydrin, and trichloropropylene oxide. A single product was detected with each epoxide, and these products had the same retention times on silica HPLC. UV spectra of the products identified them as 3-alkylthymidines, and this was confirmed by IR and NMR spectra. Mass spectra analysis showed that the attachment was at the least substituted C of the epoxide. Formation of alkylthymidines correlated to Taft sigma electron withdrawing values for the substituents on the epoxides and mutagenicities in strain TA100 of the Ames assay.
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Impurities

Acetaldehyde & propionaldehyde are produced in small amt as by-products of the peroxidation processes.
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Product Name

Propylene Oxide

Color/Form

Colorless liquid ... [Note: A gas above 94 degrees F.]

CAS RN

75-56-9
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Melting Point

-169.83 °F (EPA, 1998), -112.13 °C, -111.9 °C, -112 °C, -170 °F
Record name PROPYLENE OXIDE
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Record name Propylene oxide
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
[Compound]
Name
mercaptans
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Type
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Reaction Step One
[Compound]
Name
fatty amines
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[Compound]
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polyols
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[Compound]
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alcohols
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[Compound]
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fatty alcohols
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[Compound]
Name
lower alkylene oxide
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[Compound]
Name
RO(C2H4O)nH
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[Compound]
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primary alcohol
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[Compound]
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alkyl
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[Compound]
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10
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[Compound]
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II
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[Compound]
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fatty alcohol
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[Compound]
Name
fatty alcohol
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[Compound]
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carbon alkanol
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10
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[Compound]
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phenols
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[Compound]
Name
poly-(lower alkenoxy)
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[Compound]
Name
Pluronics
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[Compound]
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Pluronic F-68
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[Compound]
Name
alkylene oxide
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[Compound]
Name
alkyl phenols
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[Compound]
Name
fatty acids
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Reaction Step 32

Synthesis routes and methods II

Procedure details

Optionally, ink compositions of the present invention can also contain a polyethylene oxide-polypropylene oxide block copolymer. Suitable polymers include tetrafunctional block copolymers derived from the sequential addition of propylene oxide and ethylene oxide to ethylenediamine, such as those of the general formula ##STR13## wherein x, x', x", x'", y, y', y", and y'" are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,650 to about 27,000, the values of x, x', x", and x'" are each such that the polypropylene oxide segments of the compound have a total molecular weight of at least about 250 and preferably from about 500 to about 7,000, and the values of y, y', y", and y'" are each such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, with typical values for x, x', x", and x'" being from 1 to about 127 and typical values for y, y', y", and y'" being from 1 to about 110, such as TETRONIC 904, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 3,900 to about 4,500 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 68 to about 76 (typically from about 17 to about 19 repeating units per chain, with four chains per molecule), total molecular weight from about 6,500 to about 7,500), TETRONIC 704, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 2,500 to about 3,600 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 43 to about 62 (typically from about 13 to about 15 repeating units per chain, with four chains per molecule), total molecular weight from about 4,150 to about 6,000), and TETRONIC 304, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 500 to about 1,900 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 8 to about 32 (typically from about 2 to about 8 repeating units per chain, with four chains per molecule), total molecular weight from about 800 to about 3,200), all commercially available from BASF, Parsippany, N.J. Also suitable are polyethylene oxide-polypropylene oxide-polyethylene oxide triblock copolymers, including those formed by the controlled addition of propylene oxide to the two hydroxyl groups of propylene glycol, followed by addition of ethylene oxide, such as those of the general formula ##STR14## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of y is such that the polypropylene oxide segment of the compound has a molecular weight of at least about 900 and preferably is from about 950 to about 4,000, and the values of x and x' are such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC L35, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 925 to about 1,050 and the ethylene oxide segments make up about 50 percent by weight of the compound (average number of propylene oxide groups per molecule from about 16 to about 18, total molecular weight from about 1,900 to about 2,000), PLURONIC L64, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,700 to about 3,150); PLURONIC L62F, which is a mixture containing about 90 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 20 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,000 to about 2,350) and about 10 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is 1,625 to about 1,875 and the ethylene oxide segments make up about 10 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 1,800 to about 2,100); and PLURONIC P65, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 50 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 3,250 to about 3,750), all commercially available from BASF. Also suitable are polypropylene oxide-polyethylene oxide-polypropylene oxide triblock copolymers, including those formed by the addition of ethylene oxide to ethylene glycol, followed by addition of propylene oxide, such as those of the general formula ##STR15## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of x and x' are such that the polypropylene oxide segments of the compound have a molecular weight of at least about 900 and preferably from about 1000 to about 3,100, and the value of y is such that the polyethylene oxide segment constitutes from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC 10R-5, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide blocks of the compound is about 1,000 and the ethylene oxide segments make up about 50 percent by weight of the compound, commercially available from BASF. Further information regarding the synthesis and structure of the TETRONICS and PLURONICS materials is disclosed in, for example, U.S. Pat. No. 4,062,907, U.S. Pat. No. 5,114,755, U.S. Pat. No. 5,001,165, U.S. Pat. No. 4,536,254, U.S. Pat. No. 4,670,058, U.S. Pat. No. 4,578,150, U.S. Pat. No. 5,078,781, U.S. Pat. No. 5,634,986, U.S. Pat. No. 5,653,970, U.S. Pat. No. 3,337,463, and U.S. Pat. No. 2,979,528, the disclosures of each of which are totally incorporated herein by reference. Also suitable are ethoxylated 2-naphthol polymers, preferably with a molecular weight of from about 20,000 to about 35,000 and more preferably from about 25,000 to about 30,000, such as SOLSPERSE 27,000, an ethoxylated 2-naphthol polymer with a molecular weight of 27,000, commercially available from ICI, Wilmington, Del. Mixtures of two or more polymers can also be employed. The polymer is present in the ink in any desired or effective amount, typically from about 0.01 to about 3 percent by weight of the ink, preferably from about 0.05 to about 2 percent by weight of the ink, and more preferably from about 0.05 to about 0.5 percent by weight of the ink, although the amount can be outside these ranges.
[Compound]
Name
polypropylene oxide
Quantity
0 (± 1) mol
Type
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Reaction Step One
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[Compound]
Name
polypropylene oxide
Quantity
0 (± 1) mol
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[Compound]
Name
polyethylene oxide-polypropylene oxide polyethylene oxide
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[Compound]
Name
polypropylene oxide
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[Compound]
Name
polyethylene oxide
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Reaction Step Nine
[Compound]
Name
polypropylene oxide
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
Quantity
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[Compound]
Name
Polyol
Quantity
0 (± 1) mol
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[Compound]
Name
polyether triol
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[Compound]
Name
Catalyst A
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catalyst
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[Compound]
Name
Polyol
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[Compound]
Name
organosilane
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Synthesis routes and methods IV

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
Quantity
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[Compound]
Name
polyisocyanate
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[Compound]
Name
polyisocyanate
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Synthesis routes and methods V

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
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[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polypropylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
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Reaction Step Five
[Compound]
Name
phenoxyethyl(meth)acrylate
Quantity
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylene oxide
Reactant of Route 2
Propylene oxide
Reactant of Route 3
Propylene oxide
Reactant of Route 4
Propylene oxide
Reactant of Route 5
Reactant of Route 5
Propylene oxide
Reactant of Route 6
Reactant of Route 6
Propylene oxide

Citations

For This Compound
401,000
Citations
DL Trent - Kirk‐Othmer Encyclopedia of Chemical Technology, 2000 - Wiley Online Library
… Propylene oxide is produced by two process chemistries. The first, and oldest, is the … The global capacity for propylene oxide is about half from the chlorohydrin process and a quarter …
Number of citations: 61 onlinelibrary.wiley.com
SJ Khatib, ST Oyama - Catalysis Reviews, 2015 - Taylor & Francis
… Propylene oxide is a high-value-added commodity chemical … and technology of propylene oxide production, concentrating … work reported on direct propylene oxide production by silver-…
Number of citations: 164 www.tandfonline.com
P Alexandridis - Current opinion in colloid & interface science, 1997 - Elsevier
Block copolymers consisting of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) can self-assemble in water and water/oil mixtures (where water is a selective solvent for …
Number of citations: 410 www.sciencedirect.com
M Mccoy - Chemical & Engineering News, 2001 - elibrary.ru
A Sumitomo Chemical Propylene oxide plant that is set to open in Japan in 2003 may be the first of several new facilities for the versatile intermediate that are based on novel …
Number of citations: 67 elibrary.ru
MG Clerici, G Bellussi, U Romano - Journal of Catalysis, 1991 - Elsevier
… We have improved propylene oxide yields by treating TS-1 or TS-1/SiO2 with dilute solutions of a basic compound, eg, sodium acetate. After this pretreatment, selectivities to propylene …
Number of citations: 959 www.sciencedirect.com
EE Stangland, KB Stavens, RP Andres, WN Delgass - Journal of Catalysis, 2000 - Elsevier
Propylene oxidation to propylene oxide (PO) was performed with an H 2 /O 2 mixture in the temperature range of 373–473 K using Au/TiO 2 catalysts synthesized by a variety of …
Number of citations: 315 www.sciencedirect.com
HC Chitwood, BT Freure - Journal of the American Chemical …, 1946 - ACS Publications
The alcoholysis of propylene oxide may take one of twocourses, yielding either a primary or a … of the catalyst used, and only one of them9 contains an example with propylene oxide. …
Number of citations: 158 pubs.acs.org
J Herzberger, K Niederer, H Pohlit, J Seiwert… - Chemical …, 2016 - ACS Publications
… Recent developments for nonionic, amphiphilic block copolymers of PEG with the rather apolar poly(propylene oxide) will also be recapitulated as well as advances in the field of “…
Number of citations: 700 pubs.acs.org
JW Harris, J Arvay, G Mitchell, WN Delgass… - Journal of …, 2018 - Elsevier
… propylene oxide enabled measurement of the apparent reaction order in propylene oxide (−0.4 to −0.8 order) and the determination that relevant pressures of propylene oxide …
Number of citations: 59 www.sciencedirect.com
DM Simons, JJ Verbanc - Journal of Polymer Science, 1960 - Wiley Online Library
… In view of the direct dependence of double bond formation on the presence of propylene oxide, we suggest that the base catalyzes the rearrangement of propylene oxide to allyl alcohol …
Number of citations: 161 onlinelibrary.wiley.com

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